N-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE
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Overview
Description
Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Structure Analysis
The molecular formula of “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide” is C19H18N2O2S, and its molecular weight is 338.43.
Scientific Research Applications
Antimicrobial Activity
Benzothiazole derivatives have been synthesized and evaluated for antimicrobial properties, demonstrating potential as novel antimicrobial agents. For instance, a study synthesized 2-phenylamino-thiazole derivatives exhibiting significant growth inhibitory effects against various pathogenic strains, with some compounds outperforming reference drugs in antimicrobial activity, particularly against Gram-positive bacterial strains (Bikobo et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been explored as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. Research into benzothiazole-based compounds synthesized for corrosion inhibition revealed their superior stability and efficacy, potentially surpassing existing inhibitors by adhering to metal surfaces through both physical and chemical mechanisms (Hu et al., 2016).
Drug Discovery Building Blocks
The synthesis of hydroxy-substituted benzothiazole derivatives has been reported, providing new building blocks for drug discovery. These compounds offer multiple substitution sites, allowing for extensive exploration of chemical space around the molecule, which can be leveraged in the design of ligands for various biological targets (Durcik et al., 2020).
Fluorescence Sensing
In the field of materials science, benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been developed for physiological pH sensing, demonstrating reversible and highly sensitive detection capabilities. Such AIEgens show promise for biological and environmental monitoring applications, benefiting from their tunable fluorescence properties (Li et al., 2018).
Future Directions
While specific future directions for “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide” are not available in the literature I found, thiazole derivatives continue to be a focus of research due to their diverse biological activities . This suggests that there may be potential for further development and study of compounds like “N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[d]thiazole-2-carboxamide”.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c22-17(18-21-15-8-4-5-9-16(15)24-18)20-12-19(23,14-10-11-14)13-6-2-1-3-7-13/h1-9,14,23H,10-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAZIYPSGGYSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)C2=NC3=CC=CC=C3S2)(C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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